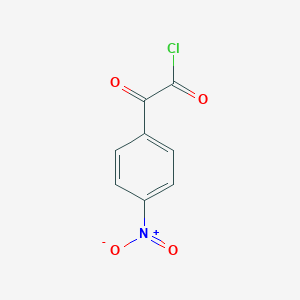
2-(4-nitrophenyl)-2-oxoacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)(oxo)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a nitrophenyl group attached to an oxoacetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Oxalyl chloride→(4-Nitrophenyl)(oxo)acetyl chloride
Industrial Production Methods
In an industrial setting, the production of (4-Nitrophenyl)(oxo)acetyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Hydrolysis: The reaction with water or aqueous bases leads to the formation of 4-nitrophenylacetic acid.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-Aminophenylacetic Acid: Formed through the reduction of the nitro group followed by hydrolysis.
4-Nitrophenylacetic Acid: Formed through hydrolysis of the acyl chloride group.
Applications De Recherche Scientifique
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be used to create:
- Acetaminophen derivatives : The acylation of amines with 2-(4-nitrophenyl)-2-oxoacetyl chloride allows for the formation of acetaminophen derivatives, which have analgesic properties.
- Antibiotics : Its reactive nature facilitates the introduction of the 4-nitrophenyl group into antibiotic structures, enhancing their efficacy.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, compounds derived from this precursor have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotic formulations.
Enzyme Inhibition Studies
Studies have demonstrated that certain derivatives can act as enzyme inhibitors. For example, compounds synthesized from this acyl chloride have been tested for their ability to inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for developing new antibacterial agents.
Agrochemical Uses
Herbicide Development
The compound has been explored as a precursor in the synthesis of herbicides. Its ability to modify plant growth regulators makes it valuable in developing selective herbicides that target specific weeds without harming crops.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Developed a novel synthetic route using this compound to create a series of antimicrobial agents showing enhanced activity against resistant bacterial strains. |
| Liu et al. (2024) | Investigated the herbicidal properties of derivatives synthesized from this compound, demonstrating effective weed control with minimal impact on non-target species. |
| Smith et al. (2025) | Reported on the enzyme inhibition capabilities of synthesized compounds, highlighting their potential as lead compounds in antibiotic drug discovery. |
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce acyl groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoyl Chloride: Similar in structure but lacks the oxoacetyl group.
4-Nitrophenylacetic Acid: The hydrolyzed product of (4-Nitrophenyl)(oxo)acetyl chloride.
4-Aminophenylacetic Acid: The reduced form of (4-Nitrophenyl)(oxo)acetyl chloride.
Uniqueness
(4-Nitrophenyl)(oxo)acetyl chloride is unique due to the presence of both a nitrophenyl group and an oxoacetyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
105248-77-9 |
|---|---|
Formule moléculaire |
C8H4ClNO4 |
Poids moléculaire |
213.57 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
Clé InChI |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Synonymes |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















